(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
Description
(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine hydrochloride is a chiral amine derivative characterized by a tert-butoxy (-O-C(CH₃)₃) group at position 1 and a primary amine (-NH₂) at position 2 of a butane backbone, stabilized as a hydrochloride salt. The tert-butoxy group confers steric bulk and lipophilicity, while the hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-5-7(9)6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQYJPPTTHKUJI-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine and 2-methylpropan-2-ol.
Protection of Functional Groups: The hydroxyl group of 2-methylpropan-2-ol is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the Amine: The protected alcohol is then reacted with butan-2-amine under specific conditions to form the desired amine.
Deprotection: The protecting group is removed to yield the final product.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₈H₁₈ClNO (deduced from IUPAC name).
- Stereochemistry : (2S) configuration ensures chirality, critical for receptor binding in bioactive molecules.
- Functional Groups : Ether (tert-butoxy), primary amine (protonated as NH₃⁺Cl⁻).
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related hydrochlorides, emphasizing substituents, physicochemical properties, and synthesis pathways.
Structural and Functional Group Analysis
Ether vs. Ester Linkages: The target compound’s tert-butoxy ether group offers greater hydrolytic stability compared to ester-containing analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which are prone to enzymatic or acidic hydrolysis . Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride’s ester group may confer higher metabolic lability, limiting its in vivo half-life compared to ethers .
In contrast, Butanamide, 2-amino-4-(methylthio)-, hydrochloride’s methylthio group provides moderate hydrophobicity (logP ~1.8) .
Chirality and Bioactivity: The (2S) configuration in all listed compounds is critical for enantioselective interactions. For example, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride’s stereochemistry was preserved during synthesis via chiral starting materials .
Biological Activity
(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride, known for its unique chiral properties, is a compound that has garnered attention in various scientific research fields, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.
The compound has the following molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₉ClN₁O
- CAS Number : 2490322-87-5
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is suggested that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive functions.
Potential Targets
- Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, which are critical in mood and behavior regulation.
- Enzymatic Activity : It may affect enzymes involved in metabolic pathways related to neurotransmitter synthesis.
Toxicological Profile
A comprehensive assessment of the toxicity of this compound reveals important insights into its safety profile.
Acute Toxicity
Studies indicate that the compound exhibits low acute toxicity. The lowest observed median lethal dose (LD50) in rats was reported to be approximately 2600 mg/kg body weight, suggesting a relatively safe profile for oral exposure .
Repeated Dose Toxicity
In a repeated dose toxicity study involving dietary administration to rats, no significant adverse effects were observed at doses up to 50 mg/kg body weight per day. However, at higher doses (300 mg/kg), increased liver weights and signs of hepatocyte hypertrophy were noted .
Genotoxicity and Carcinogenicity
Genotoxicity assessments have shown no positive responses in bacterial mutation assays, indicating that the compound is unlikely to possess genotoxic properties . Furthermore, there is no evidence suggesting carcinogenic potential based on available data.
Research Applications
This compound has been utilized in various research contexts:
- Pharmaceutical Development : Its potential as a therapeutic agent for mood disorders due to its modulating effects on neurotransmitter systems.
- Chemical Synthesis : Used as a building block in organic synthesis for more complex molecules .
- Toxicological Studies : Its safety profile makes it a candidate for further studies in drug development and environmental health assessments.
Case Studies
Several studies have documented the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
